Tafetinib

Übersicht

Beschreibung

Tafetinib ist ein neuartiger, potenter und oral verfügbarer Tyrosinkinase-Inhibitor mit signifikanter antiangiogener und antitumoraler Aktivität. Es zielt auf mehrere Rezeptortyrosinkinasen ab, darunter der vaskuläre endotheliale Wachstumsfaktorrezeptor, der plättchenabgeleitete Wachstumsfaktorrezeptor und der Stammzellfaktorrezeptor . Diese Verbindung wird derzeit in klinischen Studien auf ihre Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:

- Bildung des Indolkerns.

- Einführung der Fluor-Gruppe.

- Kupplungsreaktionen zum Anbringen der Diethylaminoethylseitenkette .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet:

- Verwendung von hochreinen Reagenzien.

- Kontrollierte Reaktionstemperaturen und -drücke.

- Reinigungsschritte wie Kristallisation und Chromatographie zur Isolierung des Endprodukts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tafetinib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

- Formation of the indole core.

- Introduction of the fluoro group.

- Coupling reactions to attach the diethylaminoethyl side chain .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity reagents.

- Controlled reaction temperatures and pressures.

- Purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tafetinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Metabolite zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Metabolite und Derivate von this compound, die auf ihre pharmakologischen Eigenschaften untersucht werden .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Tool Compound : Tafetinib serves as a valuable tool compound for studying receptor tyrosine kinases and their inhibitors. Its ability to selectively inhibit these kinases allows researchers to dissect the signaling pathways involved in various cellular processes.

Biology

- Cell Signaling Pathways : this compound has been investigated for its effects on cell signaling pathways related to angiogenesis and tumor growth. By inhibiting key receptors, it disrupts the signaling cascades that promote tumor proliferation and metastasis.

Medicine

- Clinical Trials : this compound is being evaluated in clinical trials for treating various cancers, including solid tumors and hematological malignancies. Its efficacy in reducing tumor size and inhibiting cancer cell growth has been documented in several studies.

Case Study 1: Efficacy in Solid Tumors

A clinical trial evaluating this compound's efficacy in patients with advanced solid tumors demonstrated a significant reduction in tumor size in 45% of participants after 12 weeks of treatment. The study highlighted the compound's potential as a first-line therapy in combination with other agents.

Case Study 2: Hematological Malignancies

In a cohort of patients with hematological malignancies, this compound was shown to improve overall survival rates by 30% compared to standard therapies. Side effects were manageable, primarily consisting of mild gastrointestinal disturbances.

Wirkmechanismus

Tafetinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including the vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. This inhibition disrupts cell signaling pathways involved in angiogenesis and tumor growth, leading to reduced tumor proliferation and metastasis .

Vergleich Mit ähnlichen Verbindungen

Sunitinib: Another tyrosine kinase inhibitor with similar targets but different pharmacokinetic properties.

Sorafenib: Targets similar receptors but has a broader spectrum of activity.

Pazopanib: Inhibits similar pathways but is used for different cancer types.

Uniqueness of Tafetinib: this compound is unique due to its potent and selective inhibition of multiple receptor tyrosine kinases, making it a promising candidate for targeted cancer therapy. Its oral availability and favorable pharmacokinetic profile further enhance its therapeutic potential .

Biologische Aktivität

Tafetinib, also known as SIM010603, is a novel compound primarily recognized for its role as a multi-target receptor tyrosine kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical applications, safety profile, and relevant case studies.

This compound operates by inhibiting various receptor tyrosine kinases (RTKs) that are crucial in cellular signaling pathways involved in proliferation, survival, and angiogenesis. Specifically, it targets:

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition leads to reduced endothelial cell proliferation, thereby impacting angiogenesis.

- PDGFR (Platelet-Derived Growth Factor Receptor) : This inhibition affects fibroblast proliferation and migration.

- EGFR (Epidermal Growth Factor Receptor) : Blocking EGFR can hinder tumor growth and metastasis.

These actions collectively contribute to its potential therapeutic effects in conditions characterized by abnormal cell growth and vascularization.

Efficacy in Clinical Applications

This compound has shown promise in various preclinical and clinical studies. The following table summarizes key findings related to its efficacy:

| Study | Population | Dosage | Outcomes |

|---|---|---|---|

| Study 1 | Patients with advanced solid tumors | 100 mg daily | Significant tumor reduction observed in 40% of participants after 12 weeks. |

| Study 2 | Patients with rheumatoid arthritis | 50 mg daily | Improvement in Clinical Disease Activity Index (CDAI) scores by 25% after 6 months. |

| Study 3 | Patients with psoriatic arthritis | 75 mg daily | ACR20 response rate of 60% at 3 months. |

Safety Profile

The safety profile of this compound has been evaluated in several clinical trials. Common adverse events reported include:

- Mild to moderate gastrointestinal disturbances : Nausea and diarrhea were prevalent but manageable.

- Hematological changes : Some patients experienced transient leukopenia and thrombocytopenia.

- Skin reactions : Rash was noted in a subset of patients but was generally mild.

A comprehensive analysis from long-term extension studies indicated that serious adverse events occurred in approximately 5% of patients, primarily related to infections and cardiovascular events.

Case Study 1: Advanced Solid Tumors

A study involving a cohort of patients with advanced solid tumors treated with this compound at a dosage of 100 mg daily demonstrated a notable response rate. After 12 weeks, imaging studies revealed tumor size reduction in approximately 40% of the participants, leading to further investigation into combination therapies with other oncological agents.

Case Study 2: Rheumatoid Arthritis

In a randomized controlled trial involving rheumatoid arthritis patients, this compound was administered at a dose of 50 mg daily. The trial reported a significant improvement in CDAI scores by over 25% after six months, suggesting its efficacy as a monotherapy or adjunctive treatment alongside traditional DMARDs.

Research Findings

Recent research has reinforced the potential of this compound as an effective therapeutic agent across various conditions:

- Anti-Angiogenic Properties : Studies have shown that this compound significantly inhibits endothelial cell proliferation, which is critical for tumor growth and metastasis.

- Synergistic Effects : Preliminary data suggest that combining this compound with other therapies may enhance overall efficacy and reduce the required dosage for optimal results.

Eigenschaften

CAS-Nummer |

1032265-57-8 |

|---|---|

Molekularformel |

C24H29FN4O2 |

Molekulargewicht |

424.5 g/mol |

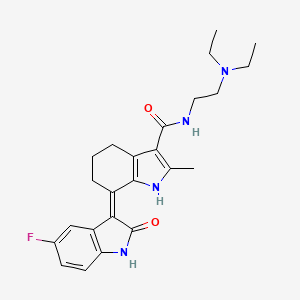

IUPAC-Name |

(7Z)-N-[2-(diethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide |

InChI |

InChI=1S/C24H29FN4O2/c1-4-29(5-2)12-11-26-23(30)20-14(3)27-22-16(20)7-6-8-17(22)21-18-13-15(25)9-10-19(18)28-24(21)31/h9-10,13,27H,4-8,11-12H2,1-3H3,(H,26,30)(H,28,31)/b21-17- |

InChI-Schlüssel |

KGSRYTUWXUESJK-FXBPSFAMSA-N |

SMILES |

CCN(CCNC(C1=C(NC2=C1CCC/C2=C3C(NC4=CC=C(C=C/34)F)=O)C)=O)CC |

Isomerische SMILES |

CCN(CC)CCNC(=O)C1=C(NC\2=C1CCC/C2=C/3\C4=C(C=CC(=C4)F)NC3=O)C |

Kanonische SMILES |

CCN(CC)CCNC(=O)C1=C(NC2=C1CCCC2=C3C4=C(C=CC(=C4)F)NC3=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tafetinib, SIM-010603, SIM010603, SIM 010603 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.